molecular formula C4H5N3O B13851380 6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one

6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one

Cat. No.: B13851380
M. Wt: 114.08 g/mol
InChI Key: OPTASPLRGRRNAP-OITGJESOSA-N
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Description

6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one is a labeled derivative of cytosine, a pyrimidine base found in nucleic acids. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which allows for detailed studies in molecular biology, chemistry, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method involves the reaction of isotopically labeled urea with malonic acid derivatives under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxo derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one involves its incorporation into nucleic acids, where it can replace natural cytosine. This incorporation allows researchers to study the effects of isotopic labeling on DNA and RNA stability, replication, and transcription. The labeled atoms enable precise tracking of the compound within biological systems, providing insights into molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one is unique due to its isotopic labeling, which provides a powerful tool for studying molecular processes with high precision. Unlike its natural and synthetic analogs, this compound allows for detailed tracking and analysis in various research applications, making it invaluable in advancing our understanding of biological and chemical systems .

Properties

Molecular Formula

C4H5N3O

Molecular Weight

114.08 g/mol

IUPAC Name

6-amino-(613C,1,3-15N2)1H-pyrimidin-2-one

InChI

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i3+1,6+1,7+1

InChI Key

OPTASPLRGRRNAP-OITGJESOSA-N

Isomeric SMILES

C1=[13C]([15NH]C(=O)[15N]=C1)N

Canonical SMILES

C1=C(NC(=O)N=C1)N

Origin of Product

United States

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